molecular formula C13H12N2O3 B3021162 Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate CAS No. 55613-22-4

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Cat. No.: B3021162
CAS No.: 55613-22-4
M. Wt: 244.25 g/mol
InChI Key: JSIHCFJCICVJHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

EHPP has shown promising results in antimicrobial studies. Research indicates that modifications at the 2-position of the pyrimidine ring can significantly impact the compound's efficacy against various bacterial and fungal strains. For instance, derivatives synthesized from EHPP have demonstrated enhanced antimicrobial properties compared to the parent compound.

Antioxidant Properties

The compound's hydroxyl group contributes to its antioxidant capabilities, suggesting potential applications in treating oxidative stress-related diseases. Preliminary studies indicate that EHPP may help mitigate cellular damage caused by free radicals, making it a candidate for further investigation in therapeutic contexts.

Anti-inflammatory Potential

EHPP's structural characteristics allow it to interact with biological targets involved in inflammatory processes. Initial findings suggest it may inhibit specific enzymes or receptors linked to inflammation, presenting opportunities for developing new anti-inflammatory agents .

Case Study 1: Antimicrobial Efficacy

A study examined various derivatives of EHPP synthesized through modification at the 2-position. Results indicated that certain derivatives exhibited significantly higher antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to EHPP itself. This underscores the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of EHPP using DPPH radical scavenging methods. The results demonstrated that EHPP effectively scavenged free radicals, suggesting its potential as an antioxidant agent in clinical settings targeting oxidative stress-related conditions.

Biological Activity

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (EHPPC) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides an in-depth examination of EHPPC, focusing on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

EHPPC is characterized by its pyrimidine ring with a hydroxyl group at the 4-position and a phenyl group at the 2-position, along with a carboxylate group. Its molecular formula is C13H13N3O3C_{13}H_{13}N_{3}O_{3} with a molecular weight of approximately 247.26 g/mol. The presence of these functional groups contributes to its biological activity.

Synthesis Methods

Several synthetic routes have been developed for EHPPC, including:

  • Biginelli Reaction : A condensation reaction involving ethyl acetoacetate, urea, and benzaldehyde.
  • Multi-step Organic Reactions : These involve various reagents and conditions to yield EHPPC in good purity and yield.

These methods are crucial for producing EHPPC in quantities sufficient for biological evaluation and therapeutic development.

Biological Activity

EHPPC exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

EHPPC has shown promising antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits bacterial growth, suggesting its potential as an antimicrobial agent for treating infections.

2. Anti-inflammatory Effects

Research has demonstrated that EHPPC possesses anti-inflammatory properties. It has been reported to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . This suggests that EHPPC could be beneficial in managing inflammatory conditions.

3. Antioxidant Properties

EHPPC has been evaluated for its ability to scavenge free radicals, indicating potential use in oxidative stress-related diseases. Its antioxidant activity may contribute to protecting cells from damage caused by reactive oxygen species.

4. Cytotoxicity Against Cancer Cells

In vitro studies have shown that EHPPC exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy .

Case Studies

Several studies have explored the biological activity of EHPPC:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of EHPPC against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, supporting its potential as a therapeutic agent against bacterial infections.
  • Anti-inflammatory Study : In an animal model of inflammation, EHPPC was administered to evaluate its effects on paw edema induced by carrageenan. The results showed a marked reduction in edema compared to control groups, highlighting its anti-inflammatory potential .
  • Cytotoxicity Evaluation : A study involving MCF-7 breast cancer cells demonstrated that EHPPC reduced cell viability significantly compared to untreated controls, with an IC50 value indicating effective cytotoxicity .

Comparative Analysis with Similar Compounds

The unique structure of EHPPC allows it to interact with various biological targets. Below is a comparison table highlighting key features of EHPPC and similar compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
Ethyl 2-amino-4-pyrimidinoneAmino group at position 2Neuroprotective effectsModerate
Ethyl 6-methylpyrimidine-5-carboxylateMethyl substitution at position 6Enhanced lipophilicityLow antimicrobial
Ethyl 4-hydroxyquinoline-2-carboxylic acidQuinoline ring instead of pyrimidinePotent anti-cancer propertiesHigh

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate?

The synthesis of pyrimidine derivatives like this compound often employs multicomponent reactions (MCRs) such as the Biginelli reaction. This involves condensation of an aldehyde, β-ketoester, and urea/thiourea under acidic conditions. For example, substituted pyrimidines can be synthesized by optimizing reaction parameters like temperature (80–100°C), solvent (ethanol or acetic acid), and catalyst (HCl or Lewis acids) . Modifications to the substituents (e.g., phenyl groups) require careful selection of starting materials and may involve post-synthetic functionalization.

Q. How is X-ray crystallography utilized to determine the structural parameters of this compound?

X-ray crystallography remains the gold standard for structural elucidation. For pyrimidine derivatives, single crystals are grown via slow evaporation, and diffraction data collected using Cu-Kα or Mo-Kα radiation. Software suites like SHELXL refine the structure by minimizing residuals (R-factors), while ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement . Key parameters include bond lengths (e.g., C=O at ~1.21 Å, C-N at ~1.34 Å) and torsion angles, which validate the planarity of the pyrimidine ring .

Q. What analytical techniques are critical for characterizing purity and stability?

  • HPLC-MS : Quantifies purity (>95%) and detects impurities via retention time and mass-to-charge ratio (e.g., molecular ion peak at m/z 284.3 for [M+H]+).
  • NMR Spectroscopy : 1H NMR (δ 1.3 ppm for ethyl CH3, δ 7.4–8.1 ppm for aromatic protons) and 13C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For this compound:

  • HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests potential charge-transfer interactions.
  • Electrostatic potential maps : Highlight nucleophilic regions (hydroxyl group) and electrophilic sites (carbonyl carbon) .
  • NBO analysis : Quantifies hyperconjugation (e.g., lone pair donation from O–H to pyrimidine ring) .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR vs. XRD)?

Discrepancies in bond lengths or angles may arise from dynamic effects (e.g., solvation in NMR vs. static XRD). Mitigation strategies:

  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility.
  • Hirshfeld surface analysis : Compare XRD-derived intermolecular interactions (e.g., hydrogen bonds, π-π stacking) with solvent effects in NMR .
  • DFT-optimized geometries : Benchmark computed bond angles against experimental XRD data (e.g., C–C–C angles within ±1° tolerance) .

Q. How is the compound’s reactivity modulated in cross-coupling reactions?

The phenyl and ester groups enable functionalization via:

  • Suzuki-Miyaura coupling : Requires palladium catalysts (Pd(PPh3)4) to introduce aryl/heteroaryl groups at the pyrimidine C2 position.
  • Hydrolysis : Ethyl ester → carboxylic acid under basic conditions (NaOH/EtOH, reflux), enabling further amidation .
    Reaction yields depend on steric hindrance and electronic effects (e.g., electron-withdrawing groups reduce nucleophilic substitution rates).

Properties

IUPAC Name

ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIHCFJCICVJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349690
Record name Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55613-22-4
Record name Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of sodium methoxide (16.5 g) and anhydrous ethanol (200 ml) is added benzamidine hydrochloride (16 g) at 0-5° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of diethyl ethoxymethylenemalonate (20 g) in anhydrous ethanol (50 ml) at the same temperature. After the addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for 6 hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water. To the mixture is added with stirring and drowpise hydrochloric acid at 0-5° C. until the pH value of the mixture is adjusted to pH 4. The precipitates are collected by filtration, washed with water, washed with diethyl ether, and washed with ethanol to give the desired compound (17.5 g).
Name
sodium methoxide
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
benzamidine hydrochloride
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate
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